

VT107 vs. K-975: A Comparative Guide to Pan-TEAD Inhibition

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Compound of Interest		
Compound Name:	VT107	
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In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the primary downstream effectors of this pathway. They act as transcription factors that, when complexed with co-activators like YAP and TAZ, drive the expression of genes promoting cell growth and survival.[1][2][3] Consequently, inhibiting the activity of TEAD proteins presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, **VT107** and K-975, for researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Approaches to Inhibit a Common Target

Both **VT107** and K-975 are classified as pan-TEAD inhibitors, meaning they are capable of inhibiting all four TEAD isoforms.[4][5] However, they achieve this through different molecular mechanisms.

VT107 is a potent, orally active pan-TEAD auto-palmitoylation inhibitor.[4][6] TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue, for their stability and interaction with YAP/TAZ. **VT107** functions by blocking the palmitoyl-CoA binding site on TEAD, thereby preventing this crucial modification.[4] This leads to an increase in unpalmitoylated TEAD, which is unable to effectively bind to YAP/TAZ, thus inhibiting downstream gene transcription.[6][7]



K-975, on the other hand, is a potent and selective covalent pan-TEAD inhibitor.[8][9] X-ray crystallography has revealed that K-975 forms a covalent bond with a cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD.[8][10] This irreversible binding directly obstructs the interaction between TEAD and its co-activators YAP and TAZ, effectively shutting down TEAD-dependent transcriptional activity.[8][9]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for **VT107** and K-975, providing a direct comparison of their inhibitory activities and effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity

Compound	Target	Assay Type	IC50	Cell Line	Reference
VT107	YAP/TAZ- TEAD Transcription	YAP Reporter Assay	4.93 nM	-	[11]
K-975	YAP1-TEAD1 PPI	Cell-free Assay	-	-	[8]
K-975	YAP1-TEAD4 PPI	Cell-free Assay	-	-	[8]
K-975	TAZ-TEAD1 PPI	Cell-free Assay	-	-	[8]
K-975	TAZ-TEAD4 PPI	Cell-free Assay	-	-	[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines



Compoun d	Cell Line	Genotype	Assay Type	Effect	Concentr ation	Referenc e
VT107	NF2- mutated/de ficient cell lines	NF2- mutant/defi cient	Proliferatio n Assay	Potent inhibition	-	[6]
VT107	NCI-H2373 (mesotheli oma)	NF2- mutant	Palmitoylati on Assay	Decreased palmitoylat ed TEAD3/4	-	[11]
K-975	NF2-non- expressing MPM cell lines	NF2-non- expressing	Proliferatio n Assay	Potent inhibition	0.1-10000 nM (144h)	[9]
K-975	MSTO- 211H (mesotheli oma)	NF2- expressing	Proliferatio n Assay	Inhibition	-	[9]
VT-107 & K-975	NF2 KO MeT-5A	NF2 Knockout	Spheroid Growth	Significant reduction	10 μΜ	[12][13]

Table 3: In Vivo Antitumor Activity



Compound	Animal Model	Cancer Type	Dosing	Effect	Reference
VT107	-	-	10 mg/kg; p.o.	Analogous to VT104	[7]
K-975	MPM xenograft models	Malignant Pleural Mesotheliom a	10, 30, 100, 300 mg/kg; p.o. twice daily for 14 days	Strong anti- tumor effect, suppressed tumor growth, significant survival benefit	[8][9]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Cell Proliferation Assays: To assess the anti-proliferative effects of **VT107** and K-975, live-cell imaging (e.g., Incucyte) and endpoint viability assays (e.g., CellTiterGLO) are commonly employed.[14]

Protocol: Cancer cell lines, particularly those with known Hippo pathway mutations (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and NCI-H2052), are seeded in multiwell plates.[14] The cells are then treated with a range of concentrations of the inhibitors (e.g., 0.1 μM, 1.0 μM, and 10 μM) or DMSO as a control.[14] Cell proliferation is monitored over several days by phase-contrast imaging or by measuring ATP levels as an indicator of cell viability.[14]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction: This technique is used to determine if the inhibitors disrupt the interaction between TEAD and YAP/TAZ.

Protocol: NF2-mutant cells (e.g., NCI-H2373) are treated with the inhibitor (e.g., VT107) or a control for a specified time (e.g., 4 or 24 hours).[7] The cells are then lysed, and an antibody specific to a TEAD isoform (e.g., TEAD1 or TEAD4) is used to immunoprecipitate the TEAD protein and any interacting partners.[7] The resulting immunocomplexes are then analyzed



by Western blot using antibodies against YAP and TAZ to see if their interaction with TEAD was diminished by the inhibitor treatment.[7]

TEAD Palmitoylation Assay: This assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD proteins.

Protocol: HEK293T cells are treated with the inhibitor (e.g., 3 µmol/L VT107 for 20 hours).
[15] Cells are incubated with an alkyne-tagged palmitate analog. Endogenous TEAD proteins are then immunoprecipitated using specific TEAD antibodies. The incorporated alkyne-palmitate is detected using click chemistry followed by streptavidin Western blot analysis.[15]

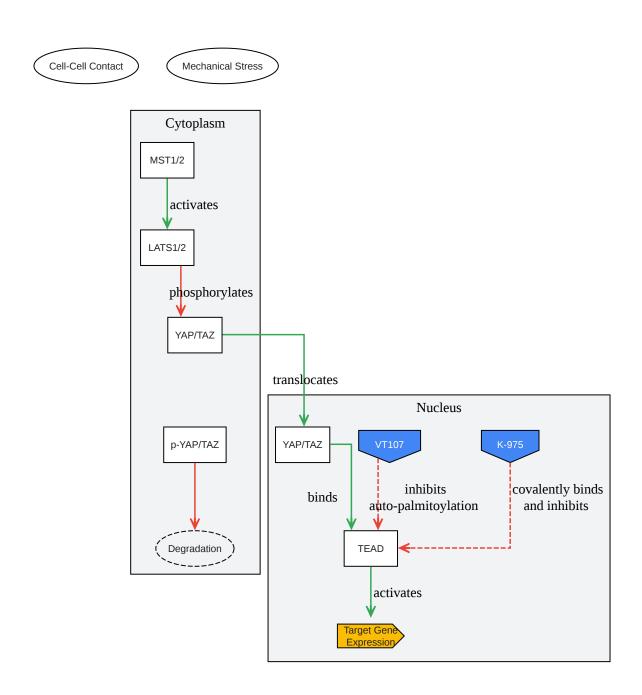
In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol: Human malignant pleural mesothelioma (MPM) cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously transplanted into immunodeficient mice (e.g., SCID mice).[8]
Once tumors are established, the mice are treated with the inhibitor (e.g., K-975 administered orally twice a day for 14 days at various doses) or a vehicle control.[8] Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for changes in the expression of TEAD target genes.[9]

Visualizing the Molecular Landscape

Hippo Signaling Pathway and Inhibitor Action



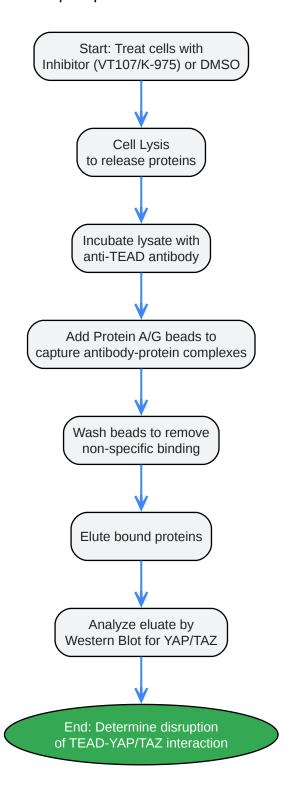


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Caption: The Hippo signaling pathway and points of intervention for VT107 and K-975.



Experimental Workflow: Co-Immunoprecipitation

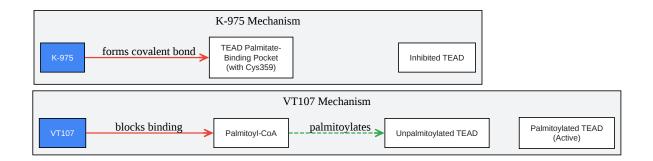


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Caption: Workflow for assessing protein-protein interaction disruption via Co-IP.



Inhibitor Binding Mechanisms



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Caption: Contrasting binding mechanisms of **VT107** and K-975 on TEAD.

Conclusion

Both **VT107** and K-975 have demonstrated potent pan-TEAD inhibitory activity, albeit through distinct mechanisms. K-975's covalent binding to the TEAD palmitate-binding pocket offers a potentially more durable inhibition of the YAP/TAZ-TEAD interaction.[8] In contrast, **VT107**'s mechanism of preventing auto-palmitoylation also effectively abrogates TEAD's oncogenic function.[4][6]

The available data, particularly from in vivo studies, suggests that K-975 has a strong antitumor effect in malignant pleural mesothelioma models.[8][9] While both inhibitors show selectivity for cancer cells with a dysregulated Hippo pathway (e.g., NF2-deficient), some studies indicate that at higher concentrations, they may affect the proliferation of NF2 wild-type cells as well, suggesting potential for off-target effects that warrant further investigation.[12][13]

The choice between **VT107** and K-975 for research or therapeutic development may depend on the specific context, such as the desired duration of inhibition and the genetic background of the target cancer. This guide provides a foundational comparison to aid in these critical decisions, underscoring the exciting potential of pan-TEAD inhibition in oncology.



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